molecular formula C10H8F3NO6S B6351601 2-Nitro-4-(trifluoromethylsulfonyl)phenylacetic acid methyl ester, 98% CAS No. 1274904-31-2

2-Nitro-4-(trifluoromethylsulfonyl)phenylacetic acid methyl ester, 98%

Cat. No. B6351601
CAS RN: 1274904-31-2
M. Wt: 327.24 g/mol
InChI Key: YFVFDKQLHFGMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-4-(trifluoromethylsulfonyl)phenylacetic acid methyl ester, 98% (hereafter referred to as 2-NTPE-ME) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that has been used for a variety of purposes, such as as an inhibitor of enzymes, a reagent for synthesizing other compounds, and a catalyst for biochemical reactions.

Scientific Research Applications

2-NTPE-ME has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cytochrome P450 and lipoxygenase. It has also been used as a reagent for synthesizing other compounds, such as 2-nitro-4-(trifluoromethylsulfonyl)benzoic acid and 2-nitro-4-(trifluoromethylsulfonyl)phenylacetic acid. In addition, it has been used as a catalyst for biochemical reactions, such as the hydrolysis of esters and amides.

Mechanism of Action

2-NTPE-ME acts as an inhibitor of enzymes by binding to the active site of the enzyme. This binding blocks the enzyme from binding to its substrate, thus preventing the enzyme from catalyzing the reaction. In addition, 2-NTPE-ME has been shown to have a strong affinity for certain proteins, such as cytochrome P450 and lipoxygenase, which may explain its ability to inhibit these enzymes.
Biochemical and Physiological Effects
2-NTPE-ME has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and lipoxygenase. In addition, it has been shown to have an effect on the metabolism of drugs, such as the inhibition of the metabolism of caffeine. Furthermore, it has been shown to have an effect on the synthesis of certain hormones, such as the inhibition of the synthesis of cortisol.

Advantages and Limitations for Lab Experiments

2-NTPE-ME has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is a relatively inexpensive and readily available compound. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, it is a relatively weak inhibitor of enzymes, making it less effective for some applications. Furthermore, it may interact with other compounds, making it unsuitable for certain experiments.

Future Directions

The future of 2-NTPE-ME is promising, as it has a wide range of potential applications. One potential application is in the development of new drugs, as it has been shown to have an effect on the metabolism of certain drugs. In addition, it may be used as a catalyst for biochemical reactions, such as the hydrolysis of esters and amides. Finally, it may be used as a reagent for synthesizing other compounds, such as 2-nitro-4-(trifluoromethylsulfonyl)benzoic acid and 2-nitro-4-(trifluoromethylsulfonyl)phenylacetic acid.

Synthesis Methods

2-NTPE-ME can be synthesized using a variety of methods. The most commonly used method involves the reaction of 2-nitro-4-(trifluoromethylsulfonyl)phenol with methyl ester in the presence of an acid catalyst. This reaction is typically carried out at room temperature in an inert atmosphere, such as nitrogen or argon. The resulting product is a white powder with a melting point of approximately 70°C.

properties

IUPAC Name

methyl 2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO6S/c1-20-9(15)4-6-2-3-7(5-8(6)14(16)17)21(18,19)10(11,12)13/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVFDKQLHFGMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethylsulfonyl)phenylacetic acid methyl ester

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